4-Bromo-6-phenylpyrimidine
Overview
Description
4-Bromo-6-phenylpyrimidine is an organic compound with the molecular formula C10H7BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 4-position and a phenyl group at the 6-position of the pyrimidine ring makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
4-Bromo-6-phenylpyrimidine is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Mode of Action
For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It has been observed that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in various cellular processes, including inflammation and cell death.
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used to synthesize pyrimidine derivatives, is known for its mild and functional group tolerant reaction conditions . This suggests that this compound might have favorable ADME properties, but more research is needed to confirm this.
Result of Action
Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have a high degree of structural diversity and are broadly applied in therapeutic disciplines . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and many more .
Cellular Effects
The cellular effects of 4-Bromo-6-phenylpyrimidine are currently unknown due to the lack of specific studies on this compound. Pyrimidine derivatives, to which this compound belongs, are known to have various effects on cells. For instance, they can modulate cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrimidine derivatives are involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be localized in specific compartments or organelles within the cell, which can affect their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-phenylpyrimidine typically involves the bromination of 6-phenylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: While the pyrimidine ring itself is relatively stable, the phenyl group can undergo oxidation reactions under strong oxidative conditions, leading to the formation of phenyl derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Phenyl derivatives with oxidized functional groups.
Coupling Products: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
4-Bromo-6-phenylpyrimidine is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: Research into its derivatives has shown potential in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
4-Chloro-6-phenylpyrimidine: Similar structure but with a chlorine atom instead of bromine, often used in similar synthetic applications.
4-Iodo-6-phenylpyrimidine: Contains an iodine atom, which can be more reactive in certain coupling reactions.
6-Phenylpyrimidine: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 4-Bromo-6-phenylpyrimidine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Properties
IUPAC Name |
4-bromo-6-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVNONDDCSYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574931 | |
Record name | 4-Bromo-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34916-25-1 | |
Record name | 4-Bromo-6-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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